1-[2-(4-fluorophenyl)ethyl]-5-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]pyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(4-fluorophenyl)ethyl]-5-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]pyrrolidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine ring, a fluorophenyl group, and a pyrimidinylsulfamoyl group, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-fluorophenyl)ethyl]-5-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]pyrrolidine-3-carboxamide typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the fluorophenyl group, and the attachment of the pyrimidinylsulfamoyl group. Common synthetic routes may involve:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Fluorophenyl Group: This step may involve nucleophilic substitution reactions using fluorobenzene derivatives.
Attachment of the Pyrimidinylsulfamoyl Group: This can be done through coupling reactions using pyrimidine derivatives and sulfonamide chemistry.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to facilitate reactions.
Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-fluorophenyl)ethyl]-5-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Catalysts: Palladium, platinum.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[2-(4-fluorophenyl)ethyl]-5-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]pyrrolidine-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-(4-fluorophenyl)ethyl]-5-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of specific enzymes.
Receptors: Binding to receptors to modulate their activity.
Pathways: Interference with biological pathways to exert its effects.
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(4-chlorophenyl)ethyl]-5-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]pyrrolidine-3-carboxamide
- 1-[2-(4-bromophenyl)ethyl]-5-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]pyrrolidine-3-carboxamide
Uniqueness
1-[2-(4-fluorophenyl)ethyl]-5-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]pyrrolidine-3-carboxamide is unique due to the presence of the fluorophenyl group, which imparts distinct chemical properties such as increased stability and reactivity compared to its chloro and bromo analogs.
Properties
Molecular Formula |
C23H22FN5O4S |
---|---|
Molecular Weight |
483.5 g/mol |
IUPAC Name |
1-[2-(4-fluorophenyl)ethyl]-5-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C23H22FN5O4S/c24-18-4-2-16(3-5-18)10-13-29-15-17(14-21(29)30)22(31)27-19-6-8-20(9-7-19)34(32,33)28-23-25-11-1-12-26-23/h1-9,11-12,17H,10,13-15H2,(H,27,31)(H,25,26,28) |
InChI Key |
SQCNUZMDEDBBJO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)CCC2=CC=C(C=C2)F)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.